molecular formula C10H15N3O B13818587 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone

2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone

Cat. No.: B13818587
M. Wt: 193.25 g/mol
InChI Key: QIYLJEOUVVKWSP-UHFFFAOYSA-N
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Description

2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is an organic compound that features both an imidazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone typically involves the condensation of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1-pyrrolidinecarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole and pyrrolidine derivatives.

    Reduction: Reduced imidazole and pyrrolidine derivatives.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities or inhibit microbial growth. The pyrrolidine ring can enhance the compound’s binding affinity to biological targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone is unique due to the presence of both imidazole and pyrrolidine rings, which provide a versatile framework for various chemical reactions and biological interactions

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H15N3O/c1-12-7-4-11-9(12)8-10(14)13-5-2-3-6-13/h4,7H,2-3,5-6,8H2,1H3

InChI Key

QIYLJEOUVVKWSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(=O)N2CCCC2

Origin of Product

United States

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